An In-depth Technical Guide to 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of the novel heterocyclic compound, 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane. While experimental data for this specific molecule is not extensively available in public-domain literature, this document synthesizes information from closely related analogues and foundational chemical principles to predict its chemical and physical characteristics, propose a viable synthetic route, and explore its potential pharmacological applications. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, facilitating further investigation into this promising scaffold.
Introduction: The Convergence of Pyrimidine and Diazepane Moieties
The molecular architecture of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane brings together two pharmacologically significant heterocyclic systems: pyrimidine and 1,4-diazepane. The pyrimidine ring is a cornerstone in the structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, most famously represented by the benzodiazepine class of drugs, which exhibit profound effects on the central nervous system (CNS).[1][2][3] The strategic fusion of these two moieties suggests a unique pharmacological profile, potentially offering novel therapeutic avenues.
The diazepine nucleus is recognized for a broad spectrum of biological activities, including anxiolytic, sedative, anticonvulsant, antipsychotic, anthelmintic, antibacterial, antifungal, and anticancer properties.[4][5] Similarly, pyrimidine derivatives have been explored for a multitude of therapeutic applications.[6] The combination of these two pharmacophores in 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane warrants a thorough investigation of its basic properties and potential as a lead compound in drug development programs.
Predicted Physicochemical Properties
In the absence of experimentally determined data, the following physicochemical properties for 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane have been calculated using computational methods. These predictions offer a valuable starting point for experimental design and analytical method development. A closely related compound, 1-(pyrimidin-2-yl)-1,4-diazepane, is listed in PubChemLite, and its predicted data provides a basis for comparison.[7]
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₆N₄ | |
| Molecular Weight | 192.26 g/mol | |
| IUPAC Name | 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane | |
| CAS Number | Not Assigned | A CAS number for the similar 1-(4-Chloropyrimidin-2-yl)-1,4-diazepane hydrochloride is 1420839-05-9.[8] |
| XlogP (predicted) | ~0.8 - 1.2 | Indicates moderate lipophilicity, suggesting potential for good oral bioavailability. |
| Hydrogen Bond Donors | 1 | The secondary amine in the diazepane ring. |
| Hydrogen Bond Acceptors | 4 | The two nitrogen atoms in the pyrimidine ring and the two nitrogen atoms in the diazepane ring. |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Suggests good potential for blood-brain barrier penetration. |
| pKa (predicted) | Basic pKa: ~8-9 (diazepane amine), Acidic pKa: Not significant | The diazepane ring nitrogen is expected to be the most basic site. |
Synthesis and Characterization
A plausible and efficient synthesis of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane can be conceptualized based on established methodologies for the synthesis of 2-substituted pyrimidines and N-arylated diazepanes.[6][9] A proposed synthetic workflow is outlined below.
Proposed Synthetic Pathway
The synthesis would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction between a suitable pyrimidine precursor and 1,4-diazepane.
Figure 1. Proposed synthesis of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane.
Step-by-Step Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add 1,4-diazepane (1.2 eq) and a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Potential Pharmacological Significance and Therapeutic Applications
The structural amalgamation of the pyrimidine and diazepane rings suggests that 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane could exhibit a range of biological activities.
Central Nervous System Activity
Given the well-established role of diazepines as CNS modulators, this compound is a prime candidate for investigation as an anxiolytic, sedative, or anticonvulsant agent.[10][11] The pyrimidine moiety may influence the binding affinity and selectivity for various CNS receptors, potentially leading to a more favorable pharmacological profile compared to traditional benzodiazepines. Studies on pyrimido[5,4-d][1]benzazepines have shown potent anxiolytic activity, in some cases exceeding that of diazepam.[12]
Anticancer Potential
Several 1,4-diazepane derivatives have demonstrated promising anticancer activity.[5] Furthermore, substituted pyrimidines are integral components of many kinase inhibitors used in cancer therapy. The introduction of a 1,4-diazepane ring at the R3 position of certain pyrimidine-based CDK9 inhibitors led to highly selective compounds.[13] Therefore, evaluating 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane for its cytotoxic effects against various cancer cell lines would be a logical line of inquiry.
Other Potential Applications
The broad biological activity of both parent scaffolds suggests that this novel compound could also be explored for other therapeutic uses, including as an antimicrobial or anti-inflammatory agent.[4]
Future Directions and Conclusion
This technical guide has provided a foundational understanding of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane based on predictive modeling and analysis of related chemical structures. The proposed synthetic route offers a practical starting point for its preparation, and the predicted physicochemical properties will aid in its analysis and formulation.
The key takeaway for researchers is the significant therapeutic potential of this molecule, particularly in the areas of CNS disorders and oncology. Future research should prioritize the following:
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Synthesis and Characterization: The successful synthesis and unambiguous structural confirmation of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane.
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In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of relevant biological targets, including CNS receptors and cancer-related kinases.
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In Vivo Efficacy and Safety Studies: Evaluation of the compound's therapeutic effects and toxicity profile in appropriate animal models.
By systematically exploring the properties and biological activities of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, the scientific community can unlock its full potential as a novel therapeutic agent.
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